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Compound of Interest

Compound Name: Lilac aldehyde

Cat. No.: B1206004 Get Quote

Introduction: Lilac aldehyde (C10H16O2) is a monoterpenoid that exists as a mixture of four

diastereomers, each with a distinct floral, lilac-like aroma.[1][2][3] These isomers are significant

components in the fragrance industry and are found naturally in the flowers of plants like lilac

(Syringa vulgaris L.) and kiwi (Actinidia arguta).[3][4] As a chiral molecule with multiple

stereocenters, the precise characterization of its different stereoisomers is crucial. This guide

provides an in-depth summary of the mass spectrometry (MS) and nuclear magnetic resonance

(NMR) data for lilac aldehyde, along with detailed experimental protocols for its analysis,

aimed at researchers and professionals in chemical analysis and drug development.

Molecular and Spectroscopic Data
Lilac aldehyde's chemical formula is C10H16O2, with a molecular weight of approximately

168.23 g/mol .[1][5] The structural elucidation and differentiation of its stereoisomers rely

heavily on modern spectroscopic techniques.

Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary

tool for identifying and quantifying lilac aldehyde isomers. The electron ionization (EI) mass

spectra of the different isomers are available through databases like the NIST WebBook.[1][2]

Table 1: Key Identifying Information for Lilac Aldehyde Isomers
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Isomer
CAS Registry
Number

Molecular Formula
Molecular Weight
(Da)

Lilac Aldehyde A 53447-46-4[6] C10H16O2[1] 168.2328[1]

Lilac Aldehyde B 53447-45-3[2] C10H16O2[2] 168.2328[2]

Lilac Aldehyde C Not specified C10H16O2[1] 168.2328[1]

| Lilac Aldehyde D | Not specified | C10H16O2[2] | 168.2328[2] |

Table 2: Prominent Mass Spectral Peaks (m/z) from Electron Ionization (EI) of Lilac Aldehyde
Isomers Note: The NIST database provides graphical spectra; this table summarizes the most

significant peaks for isomer identification.

Isomer Major m/z Fragments

Lilac Aldehyde A 43, 55, 67, 81, 95, 109, 123, 150, 168 (M+)

Lilac Aldehyde B 43, 55, 67, 81, 95, 109, 123, 150, 168 (M+)

(Data sourced from NIST Mass Spectrometry Data Center)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the detailed structural elucidation of lilac aldehyde's

complex stereoisomers.[3] While comprehensive, publicly archived 1H and 13C NMR data for

each specific isomer is not readily available, general principles for aldehydes and terpenoids

allow for the prediction of key spectral features.[7][8]

Table 3: Expected Chemical Shifts (δ) in 1H and 13C NMR for Lilac Aldehyde
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Functional Group
Expected ¹H Chemical
Shift (ppm)

Expected ¹³C Chemical
Shift (ppm)

Aldehydic Proton (-CHO) 9.0 - 10.0[7] 190 - 215[8]

Protons on α-carbon to C=O 2.0 - 2.7[7] ~30 - 50

Vinyl Protons (-CH=CH₂) 4.9 - 5.9 ~110 - 145

Protons on carbons adjacent

to ether oxygen
3.3 - 4.5 ~60 - 85

| Methyl Protons (-CH₃) | 0.8 - 1.5 | ~10 - 25 |

Experimental Protocols
Detailed and validated methodologies are critical for the reliable analysis of terpenes like lilac
aldehyde.[9] The following protocols are generalized from standard practices in the field.

Protocol 1: GC-MS Analysis
This protocol is designed for the separation and identification of volatile and semi-volatile

compounds such as lilac aldehyde from a plant extract or fragrance mixture.[10]

Sample Preparation:

Extract the sample using a suitable non-polar solvent like hexane or dichloromethane.[10]

If necessary, perform a pre-purification step using solid-phase extraction (SPE) or column

chromatography to remove interfering matrix components.[11]

Concentrate the eluate under a gentle stream of nitrogen and reconstitute it in a known

volume of hexane (e.g., 100-200 µL).[10]

Instrumentation (Example Setup):

Gas Chromatograph (GC): Equipped with a non-polar capillary column (e.g., DB-5ms, 30

m x 0.25 mm, 0.25 µm film thickness).
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Mass Spectrometer (MS): Quadrupole or Ion Trap detector.

GC-MS Parameters:

Injector Temperature: 250°C.[10]

Oven Temperature Program: Start at 150°C for 1 minute, ramp at 10°C/min to 280°C, then

ramp at 5°C/min to 310°C and hold for 1 minute.[10]

Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.[10]

MS Detector Mode: Electron Ionization (EI) at 70 eV.[10]

Scan Range: 50–500 m/z.[10]

Data Analysis:

Identify compounds by comparing their retention times and mass spectra with those of

reference standards and library databases (e.g., NIST, Wiley).

Protocol 2: NMR Spectroscopy Analysis
This protocol outlines the steps for preparing a sample of isolated lilac aldehyde for structural

analysis by NMR.[12]

Sample Preparation:

Ensure the isolated lilac aldehyde sample is pure, as impurities will complicate spectral

analysis. Purification can be achieved via high-performance liquid chromatography

(HPLC).[11]

Thoroughly dry the purified sample to remove any residual solvents.

Dissolve a precisely weighed amount of the sample (typically 5-10 mg) in approximately

0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[13][14]

Transfer the solution to a 5 mm NMR tube.[12]

Instrumentation:
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NMR Spectrometer: A high-field spectrometer (e.g., 300-600 MHz for ¹H) is recommended

for resolving complex spectra.[13][14]

NMR Experiments:

¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical

shifts, integrations, and coupling patterns of the protons.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all

unique carbon atoms.

2D NMR (for full structural elucidation):

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.[3]

HSQC/HMQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded

proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, which is crucial for stereochemistry determination.[3]

Data Analysis:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Assign all proton and carbon signals by systematically interpreting the 1D and 2D spectra.

Compare assignments with literature data for related structures where available.

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of lilac
aldehyde.
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Caption: General workflow for the extraction and spectroscopic analysis of lilac aldehyde.
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Caption: Logical relationship between spectroscopic techniques and the data obtained.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://arabjchem.org/terpenes-in-food-and-plant-samples-updates-on-sampling-pretreatment-and-analysis-techniques/
https://arabjchem.org/terpenes-in-food-and-plant-samples-updates-on-sampling-pretreatment-and-analysis-techniques/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5113832/
https://www.researchgate.net/publication/279304562_Extraction_Purification_and_NMR_Analysis_of_Terpenes_from_Brown_Algae
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9182145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658798/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658798/
https://pdfs.semanticscholar.org/e4c9/238ef980e696a7adf313c8c61f07b4c7f207.pdf
https://www.benchchem.com/product/b1206004#spectroscopic-data-nmr-ms-of-lilac-aldehyde
https://www.benchchem.com/product/b1206004#spectroscopic-data-nmr-ms-of-lilac-aldehyde
https://www.benchchem.com/product/b1206004#spectroscopic-data-nmr-ms-of-lilac-aldehyde
https://www.benchchem.com/product/b1206004#spectroscopic-data-nmr-ms-of-lilac-aldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1206004?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

